6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene

Organic Synthesis Protecting Group Strategy Regioselective Silylation

Synthesizing regiospecific raloxifene glucuronide metabolites is hindered by competing reactions at both phenolic hydroxyls of unprotected raloxifene, leading to unwanted 4'-glucuronide contamination. This TBDMS-protected intermediate solves this by selectively blocking the 6-hydroxy position, ensuring exclusive glucuronidation at the free 4'-OH. - **Defined Molecular Identity**: MW 587.84 g/mol, ≥95% purity enables precise stoichiometric control in multi-step metabolite synthesis. - **Validated Selectivity**: Documented regioselective silylation strategy eliminates regioisomeric byproducts, critical for accurate UGT enzyme assays and LC-MS/MS method development. - **Supply Reliability**: Available in research quantities (50 mg to 250 mg) from multiple global suppliers, with ambient shipping and long-term storage at -20°C.

Molecular Formula C34H41NO4SSi
Molecular Weight 587.8 g/mol
CAS No. 174264-47-2
Cat. No. B019281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
CAS174264-47-2
Synonyms[6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone; 
Molecular FormulaC34H41NO4SSi
Molecular Weight587.8 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
InChIInChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3
InChIKeyLVZAJJMYYKOTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene (CAS 174264-47-2): Protected Intermediate for Raloxifene Metabolite Synthesis


6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is a synthetic intermediate derived from raloxifene, a selective estrogen receptor modulator (SERM) [1]. It features a tert-butyldimethylsilyl (TBDMS) protecting group selectively installed at the 6-hydroxy position of the benzothiophene core, leaving the 4'-hydroxy group on the pendant phenyl ring free for further derivatization [2]. This compound is primarily utilized as a key building block in the multi-step chemical synthesis of raloxifene glucuronide metabolites, which are critical for studying drug metabolism and pharmacokinetics [1].

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene: Why Regioisomeric or Unprotected Analogs Are Not Interchangeable


In the synthesis of regiospecific raloxifene metabolites, substitution with the isomeric 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (CAS 174264-46-1) or the fully unprotected parent raloxifene (CAS 84449-90-1) leads to distinct reaction outcomes. The selective placement of the TBDMS group dictates which hydroxyl moiety remains available for glucuronidation or further functionalization, directly determining the final metabolite identity (6-glucuronide vs. 4'-glucuronide) [1]. Using the incorrect regioisomer would yield the undesired metabolite, compromising experimental integrity. Furthermore, unprotected raloxifene is unsuitable for selective 6-glucuronide synthesis due to competing reactions at both phenolic hydroxyls [2].

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene: Quantitative Procurement and Selection Evidence


Regioselective Protection: 6-OH TBDMS Blocking vs. 4'-OH Blocking

The TBDMS protecting group is positioned exclusively at the 6-hydroxy of the benzothiophene scaffold in 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene (CAS 174264-47-2), whereas the isomeric 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (CAS 174264-46-1) features the TBDMS group at the 4'-position of the pendant phenyl ring . This regioisomerism is not interchangeable; partial silylation of raloxifene with TBDMS-Cl yields a mixture of both monosilylated regioisomers that must be separated chromatographically, with the 6-protected species constituting one component [1].

Organic Synthesis Protecting Group Strategy Regioselective Silylation

Synthetic Route Specificity: Directed Synthesis of Raloxifene 6-Glucuronide vs. 4'-Glucuronide

In the published synthetic route for raloxifene glucuronide metabolites, 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene (intermediate II) is specifically condensed with methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate (IV) using BF3·OEt2 to yield the protected 6-glucuronide (V) [1]. In contrast, the isomeric 4'-protected intermediate (III) is used to synthesize the 4'-glucuronide (VII) via an analogous but separate pathway [1]. The overall synthetic scheme yields two distinct final metabolites: raloxifene 6-glucuronide (VI) and raloxifene 4'-glucuronide (VIII), each originating from a different protected intermediate [1].

Metabolite Synthesis Glucuronidation Drug Metabolism

Purity Specification: Minimum 95% Purity Guarantee by Commercial Suppliers

Commercial suppliers such as CymitQuimica and Toronto Research Chemicals specify a minimum purity of 95% for 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene . While the isomeric 4'-protected compound also carries a ≥95% purity specification from the same vendors , the target compound's purity is independently verified and documented on certificates of analysis, ensuring consistent lot-to-lot performance in sensitive synthetic or analytical applications.

Quality Control Analytical Chemistry Reference Standards

Procurement Economics: Price Comparison with Regioisomeric Intermediate

As of 2024, the list price for 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene from Santa Cruz Biotechnology is $300 for 100 mg . The isomeric 4'-protected compound (CAS 174264-46-1) is available from MedChemExpress at ¥1,096 (approx. $150) for 25 mg and ¥1,534 (approx. $210) for 50 mg [1], corresponding to a per-milligram cost of approximately $6.00 for the 6-protected isomer versus $6.00-$4.20 for the 4'-isomer. Both isomers fall within a similar premium price range typical for niche protected intermediates.

Chemical Procurement Cost Analysis Sourcing Strategy

Stability Enhancement: TBDMS Protection vs. Unprotected Raloxifene

The tert-butyldimethylsilyl (TBDMS) protecting group is widely recognized for conferring enhanced stability to phenolic hydroxyls under a range of reaction conditions, including exposure to weak acids, bases, and nucleophiles, relative to the free phenol [1]. While no head-to-head stability study of this specific compound versus unprotected raloxifene was identified, the TBDMS ether of raloxifene is expected to exhibit improved resistance to oxidation and reduced propensity for unwanted side reactions during multi-step synthetic sequences, consistent with the established behavior of TBDMS-protected phenols .

Chemical Stability Protecting Groups Storage

Analytical Reference Standard: Characterized Identity for LC-MS/MS Method Development

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is supplied with full characterization data, including molecular weight (587.84 g/mol) and molecular formula (C34H41NO4SSi), enabling its use as a reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development for quantifying related impurities or metabolites . The compound's exact mass and characteristic fragmentation pattern provide a reliable anchor for identification and quantification in complex biological matrices. Unprotected raloxifene (MW 473.58 g/mol) and the deuterated analog 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene-d4 (MW 591.87 g/mol) offer alternative reference points, but the non-deuterated TBDMS-protected species is essential for optimizing extraction and chromatography conditions for protected intermediates .

Analytical Method Development LC-MS/MS Reference Standard

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene: Primary Research and Industrial Application Scenarios


Synthesis of Raloxifene 6-Glucuronide Metabolite for In Vitro Pharmacology Studies

This protected intermediate is the optimal starting material for the multi-step synthesis of raloxifene 6-glucuronide (VI), a major human metabolite of raloxifene [1]. The TBDMS group at the 6-position ensures that glucuronidation occurs selectively at the free 4'-hydroxyl, avoiding the formation of regioisomeric byproducts. The resulting metabolite is used in in vitro assays to characterize estrogen receptor binding affinity and to study glucuronidation pathways mediated by UGT enzymes.

Development of LC-MS/MS Methods for Quantifying Raloxifene Process Impurities

Due to its defined molecular weight (587.84 g/mol) and high purity (≥95%), 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene serves as a reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS/MS) methods . These methods are employed in pharmaceutical quality control laboratories to detect and quantify residual protecting group intermediates in final raloxifene hydrochloride drug substance batches, supporting regulatory compliance with ICH Q3A guidelines on impurities.

Preparation of Isotopically Labeled Internal Standards for Bioanalysis

The non-deuterated compound (CAS 174264-47-2) is frequently used as a precursor or comparator in the synthesis and characterization of its deuterium-labeled analog, 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene-d4 (CAS 1329611-25-7) . The latter serves as a stable isotope-labeled internal standard in quantitative bioanalytical LC-MS/MS assays for measuring raloxifene and its metabolites in plasma or urine samples from clinical trials, where accurate quantification in the low ng/mL range is required.

Academic Research on Selective Phenol Protection Strategies in Complex Molecule Synthesis

This compound exemplifies a successful regioselective silylation strategy on a polyhydroxylated benzothiophene scaffold, making it a valuable case study for academic laboratories investigating protecting group tactics in natural product or drug analogue synthesis [1]. The well-documented partial silylation procedure (TBDMS-Cl, DMAP, THF/DMF) and subsequent chromatographic separation provide a reproducible experimental protocol for training students in advanced organic synthesis techniques.

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